molecular formula C11H15NO2 B1654807 Acetamide, N-[2-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 27675-95-2

Acetamide, N-[2-(4-hydroxyphenyl)-1-methylethyl]-

Cat. No. B1654807
Key on ui cas rn: 27675-95-2
M. Wt: 193.24 g/mol
InChI Key: ZBLINTGLDYSGCA-UHFFFAOYSA-N
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Patent
US08835472B2

Procedure details

1.88 g (10.0 mmol) 4-(2-amino-propyl)-phenol*HCl and 1.80 g (21.0 mmol) NaHCO3 are combined in 50 mL water and cooled down to 0° C. 0.95 mL (10.0 mmol) acetic anhydride, dissolved in 50 mL ACN, are dropped into the mixture over a period of 1.5 h. The reaction mixture is stirred at r.t. for 72 h. The ACN is evaporated in vacuo and the aq. residue is acidified with HCl (1N). The mixture is extracted several times with EtOAc. The organic layers are combined, dried with Na2SO4 and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel, DCM/MeOH 95/5).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:11])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.C([O-])(O)=O.[Na+].[C:17](OC(=O)C)(=[O:19])[CH3:18]>O.C(#N)C>[OH:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:3][CH:2]([NH:1][C:17](=[O:19])[CH3:18])[CH3:11])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
NC(CC1=CC=C(C=C1)O)C
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at r.t. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are dropped into the mixture over a period of 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The ACN is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted several times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (silica gel, DCM/MeOH 95/5)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
OC1=CC=C(C=C1)CC(C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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